2-NP-AOZ

説明

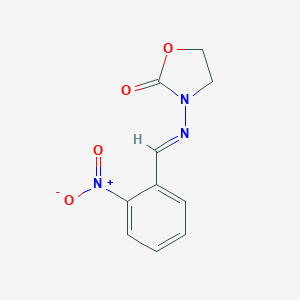

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXOGZWSSNLON-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19687-73-1 | |

| Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Metabolic Pathways and Biotransformation of Precursors to 2 Np Aoz

Metabolism of Furazolidone (B1674277) in Animal Systems

Furazolidone undergoes extensive biotransformation within animal systems. uni-goettingen.de This rapid metabolism leads to the formation of various metabolites, many of which are polar and often remain unidentified. uni-goettingen.de

Among the various metabolic products of furazolidone, 3-amino-2-oxazolidinone (B196048) (AOZ) stands out as a major and crucial marker residue. chembase.cnveeprho.comuni.lu The metabolic process involves the degradation of the furazolidone molecule, ultimately yielding the AOZ side chain. uni-goettingen.de This metabolite is particularly important because, unlike the parent drug, it is stable and persists in animal tissues. chembase.cnveeprho.com

A key characteristic of AOZ is its ability to form protein-bound residues in the edible tissues of treated animals. chembase.cnveeprho.comuni.lu These bound residues are not readily extractable by conventional solvent extraction procedures, which complicates their direct analysis. However, the AOZ side chain can be effectively released from these protein-bound complexes under mild acidic conditions, similar to those encountered in the stomach during digestion. uni.lu Studies have shown that a significant portion of bound residues (15-25% in pig liver) can be released this way.

The protein-bound AOZ metabolites exhibit remarkable persistence in animal tissues, making them suitable targets for long-term residue monitoring. They can be detected in various tissues, including liver, kidney, and muscle, for considerable periods after the cessation of furazolidone administration. chembase.cn Research indicates that AOZ residues can persist for at least six weeks, and in some studies, up to seven weeks, post-withdrawal in pigs. chembase.cnveeprho.comuni.lu This extended persistence, in contrast to the short half-life of the parent drug, underscores the importance of targeting AOZ for detecting the illicit use of furazolidone in animal production. chembase.cnuni.lu

Table 1: Persistence of AOZ in Animal Tissues Post-Withdrawal

| Animal Species | Tissue Type | Detection Period Post-Withdrawal | Source |

| Pigs | Liver, Kidney, Muscle | At least 6 weeks chembase.cn | chembase.cn |

| Pigs | Tissues | Up to 7 weeks | |

| Pigs | Muscle | 6 weeks veeprho.com | veeprho.com |

| Chickens | Liver, Muscle | 11 days (264 h) |

Role of 2-NP-AOZ as a Derivatized Marker in Metabolic Studies

This compound, or N-(2-nitrobenzylidene)-3-amino-2-oxazolidinone, plays a pivotal role as a derivatized marker in the analytical detection of furazolidone residues. AOZ itself has a low molecular weight, lacks strong absorption in the UV spectrum, and elutes quickly from chromatographic columns, making its direct instrumental detection challenging. veeprho.com To overcome these analytical limitations, AOZ is derivatized by reacting it with 2-nitrobenzaldehyde (B1664092) (o-NBA). veeprho.com This reaction forms the stable compound this compound, which is more amenable to detection and quantification using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA). chembase.cnveeprho.com The formation of this compound allows for sensitive and specific detection of furazolidone metabolite residues, even at low concentrations, which is crucial for regulatory compliance and food safety monitoring.

Matrix Effects in Analytical Procedures

Matrix effects represent a significant challenge in the quantitative analysis of chemical compounds, including 2-NP-AOZ, in complex biological and food matrices nih.govresearchgate.netmdpi.com. These effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte in mass spectrometry, leading to either signal suppression or enhancement, thereby affecting the accuracy and precision of the analytical results mdpi.com.

The evaluation of matrix effects is a standard component of method validation for veterinary drug residues, often conducted in accordance with regulatory guidelines such as Commission Decision 2002/657/EC nih.govuq.edu.auresearchgate.net. Studies typically assess matrix effects by spiking blank matrix extracts with target analytes at known concentrations researchgate.net.

In the context of nitrofuran metabolites, including AOZ (and by extension, its derivative this compound), research has shown varying degrees of matrix effects depending on the analytical method and the specific matrix. For instance, in a UHPLC-MS/MS method developed for nitrofuran metabolites in various matrices such as feed, feed water, urine, plasma, muscle, eggs, milk, and honey, the calculated ion suppression of matrix effects did not exceed 15% nih.gov. This suggests that, under the optimized conditions of that method, matrix interference was relatively low.

However, the general impact of matrix effects can be broad. In a comprehensive study evaluating 103 veterinary drugs in sediment, matrix effects ranged widely, from -85% to 84%. While this compound was not specifically quantified for matrix effects in this particular study, the findings highlighted that a substantial number of compounds experienced moderate (51 targets) to significant (20 targets) matrix effects, with some exhibiting signal enhancement (positive matrix effects) and others signal suppression (negative matrix effects) mdpi.com.

To mitigate the impact of matrix effects and ensure accurate quantification, the use of isotope-labeled internal standards is considered the most effective strategy uq.edu.aumdpi.com. For this compound, its isotopically labeled analogue, 2-NP-d4-AOZ, is commonly employed in UPLC-MS/MS methods to compensate for matrix-induced signal variations and analytical losses uq.edu.au.

Summary of Matrix Effect Observations

| Analytical Method | Analyte | Matrix | Observed Matrix Effect | Mitigation Strategy | Reference |

| UHPLC-MS/MS | Nitrofuran Metabolites (including AOZ) | Feed, feed water, urine, plasma, muscle, eggs, milk, honey | Ion suppression not exceeding 15% | Not explicitly stated in snippet, but generally optimized methods | nih.gov |

| LC-MS/MS | Various Veterinary Drugs (general observation) | Sediment | Ranged from -85% to 84% (negligible, moderate, significant) | Isotope-labeled internal standards | mdpi.com |

| UPLC-MS/MS | Nitrofuran Metabolites (including this compound) | Aquatic products | Not quantified, but method validated | Use of isotopically labeled analogues (e.g., 2-NP-d4-AOZ) | uq.edu.au |

Analytical Chemistry and Detection of 2 Np Aoz in Complex Matrices

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of 2-NP-AOZ. fishersci.ca While often coupled with mass spectrometry (HPLC-MS/MS) for enhanced specificity and sensitivity, HPLC itself provides robust separation capabilities. Methods typically involve reversed-phase C18 columns. For instance, a UPLC-MS/MS method (which shares chromatographic principles with HPLC) utilized an RSLC C18 column (100 mm × 2.1 mm, 2.2 µm particle size) with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution of ammonium (B1175870) acetate (B1210297) (5 mmol·L⁻¹) and acetic acid (0.1%). wikipedia.org The isocratic elution was applied at a flow rate of 0.5 mL·min⁻¹. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers superior resolution, speed, and sensitivity compared to conventional HPLC, making it highly advantageous for this compound detection in complex matrices. UPLC is commonly coupled with tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of nitrofuran metabolites. wikipedia.orguni.lu

Key UPLC Parameters:

Column: ACQUITY UPLC BEH C18 Column uni.lu, RSLC C18 column (100 mm × 2.1 mm, 2.2 µm particle size) wikipedia.org.

Mobile Phase: Acetonitrile and ammonium acetate (5 mmol·L⁻¹) with acetic acid (0.1%) (A:B = 25:75, v/v) wikipedia.org. Methanol-ammonium acetate (NH₄OAc) buffer (45:55) has also been reported.

Flow Rate: 0.5 mL·min⁻¹ wikipedia.org.

Injection Volume: Typically 10 µL wikipedia.org.

UPLC-Diode Array Detector (DAD) methods have also been developed for the simultaneous determination of nitrofuran metabolites, including this compound, in fish samples. These methods often incorporate thermostatic ultrasound-assisted derivatization with 2-nitrobenzaldehyde (B1664092) to significantly reduce the derivatization reaction time from 16 hours to 2 hours.

Gas Chromatography (GC) Considerations

While HPLC and UPLC are currently the predominant chromatographic techniques for this compound, Gas Chromatography (GC) has also been considered. Historically, nitrofuran determination involved GC/ECD (Electron Capture Detector) and/or GC/MS with negative chemical ion detection, requiring derivatization with silylating agents to form volatile derivatives. fishersci.ca For this compound, which is formed by derivatization with 2-nitrobenzaldehyde, its relatively low volatility compared to silylated compounds might make direct GC analysis less straightforward without further specific derivatization steps to enhance volatility. However, GC is generally considered suitable for this compound analysis, particularly for residual solvents. fishersci.ca

Spectrometric Detection and Quantification

Spectrometric techniques provide sensitive and specific means for the detection and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely recognized as the gold standard for the confirmatory analysis of this compound and other nitrofuran metabolites in complex matrices due to its high sensitivity, specificity, and ability to meet stringent regulatory requirements. wikipedia.orgfishersci.cauni.lu

Sample Preparation: The process typically involves acid hydrolysis of the tissue-bound AOZ, followed by simultaneous derivatization with 2-nitrobenzaldehyde. fishersci.ca The derivatized metabolites are then isolated using liquid-liquid extraction (e.g., with ethyl acetate), evaporated to dryness, and reconstituted for LC-MS/MS analysis. fishersci.ca A hexane (B92381) wash step may be included to remove excess derivatization reagent. fishersci.ca

Instrumentation and Parameters:

Mass Spectrometer: Waters Micromass Quattro Ultima Pt, Xevo® TQ-S micro MS System uni.lu.

Ionization Mode: Electrospray Ionization (ESI) is commonly used, typically in positive polarity wikipedia.org. IonSabre APcI (Atmospheric Pressure Chemical Ionization) has also been employed.

MRM Transitions: For this compound, the parent ion [M+H]⁺ is typically observed at m/z 235.9. Common Multiple Reaction Monitoring (MRM) transitions include m/z 134.0 for quantification and m/z 104.0 for confirmation. A dwell time of 0.1 s per transition is often used.

Internal Standards: Deuterated analogues, such as this compound-d4 (or d4-AOZ), are routinely used as internal standards to improve quantification accuracy and compensate for matrix effects. wikipedia.org

Performance Characteristics: LC-MS/MS methods for this compound exhibit excellent analytical performance, meeting regulatory requirements such as the EU's Minimum Required Performance Level (MRPL) of 1 µg·kg⁻¹. wikipedia.orgguidechem.com

Table 1: Typical LC-MS/MS Performance Data for this compound

| Parameter | Value Range / Specific Value | Reference |

| Parent Ion [M+H]⁺ | m/z 235.9 | |

| Quantification Ion | m/z 134.0 | |

| Confirmation Ion | m/z 104.0 | |

| Decision Limit (CCα) | 0.19 µg/kg | |

| Detection Capability (CCβ) | 0.23 µg/kg | |

| LOD (solvent standards) | 0.25 pg/µL (ESI) | |

| 0.1 pg/µL (APcI) | ||

| LOQ | 0.6 µg/L, 1.0 µg/kg | |

| Recovery Rates | 82-112% wikipedia.org, 82.3-112.8%, 95-110%, 71.8-97.5%, 84.1-107.0% | wikipedia.org |

| Relative Standard Deviation (RSD) | 2-4% wikipedia.org, 3.5-12.5%, <15%, 1.05-8.63% | wikipedia.org |

Time-Resolved Fluoroimmunoassay (TR-FIA)

Time-Resolved Fluoroimmunoassay (TR-FIA) is an immunoassay technique developed for the determination of AOZ, with detection often targeting its this compound derivative. TR-FIA utilizes lanthanide chelates, such as Eu³⁺, as labels, which provide a wide excitation wavelength range and a narrow emission wavelength range, thereby minimizing interference from matrix fluorescence and enhancing sensitivity.

Key Characteristics:

Sensitivity: TR-FIA methods for this compound demonstrate high sensitivity, with reported 50% inhibition (IC₅₀) values of 0.56 µg/L and detection limits of 0.07 µg/L.

Recovery and Precision: Recoveries from animal tissues spiked with AOZ (detected as this compound) have ranged from 87.2% to 117.4%, with coefficients of variation between 3.6% and 8.5%.

Correlation with LC-MS/MS: TR-FIA results show good correlation with those obtained by standard LC-MS/MS methods, indicating its reliability as a screening tool.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used rapid screening method for this compound in various food matrices. guidechem.comfishersci.cafishersci.ca ELISA methods for AOZ typically involve derivatization with o-nitrobenzaldehyde to form this compound, which is then recognized by specific antibodies. guidechem.comfishersci.cafishersci.ca Both polyclonal and monoclonal antibodies have been developed for this purpose. guidechem.com

Key Characteristics:

Sensitivity: ELISA methods for this compound offer high sensitivity, with reported IC₅₀ values ranging from 0.14 µg/kg guidechem.com to 0.074 ng/mL (equivalent to 0.074 µg/L). Lower detection limits have been reported around 0.025 µg/kg or 0.1 µg/kg guidechem.com, and 0.11 µg/L.

Specificity: ELISA assays exhibit high specificity towards the target this compound, with negligible cross-reactivity to parent nitrofuran drugs or other related compounds. guidechem.com

Applications: ELISA is particularly valuable for the rapid screening of large numbers of samples in routine monitoring programs, especially in matrices like fish, shrimp, poultry, pork, beef, liver, and eggs. guidechem.comfishersci.ca

Complementary to LC-MS/MS: While ELISA serves as an effective screening tool, positive results typically require confirmation by more definitive methods such as LC-MS/MS. guidechem.com

Table 2: Typical ELISA Performance Data for this compound

| Parameter | Value Range / Specific Value | Reference |

| IC₅₀ | 0.14 µg/kg guidechem.com | guidechem.com |

| 0.82 µg/L | ||

| 0.074 µg/L | ||

| Lower Detection Limit | 0.025 µg/kg guidechem.com | guidechem.com |

| 0.1 µg/kg guidechem.com | guidechem.com | |

| 0.11 µg/L | ||

| Recovery Rates | 79.9-119.8%, 82.3-112.8% | |

| Sensitivity (vs. HPLC-MS) | 100% at 0.3 µg/kg cutoff guidechem.com | guidechem.com |

| Specificity (vs. HPLC-MS) | 98.5% at 0.3 µg/kg cutoff guidechem.com | guidechem.com |

Polyclonal Antibody Development

The development of polyclonal antibodies against this compound is a key step in creating sensitive immunoassay methods for its detection. Polyclonal antibodies are typically produced by immunizing animals, such as rabbits, with an immunogen containing a hapten that mimics the structure of this compound. nih.govresearchgate.netresearchgate.net

One effective hapten used for this purpose is 2-NP-HXA-AOZ (3-([2-nitrophenyl]methyleneamino)-2-oxazolidinone-6-hexanoic acid). This hapten is conjugated to a carrier protein to elicit an immune response. Studies have shown that polyclonal rabbit antibodies produced using 2-NP-HXA-AOZ as the immunogen exhibit high specificity and sensitivity towards this compound. For instance, one study reported achieving 50% inhibition values (IC50) of 0.14 µg kg⁻¹ for AOZ with a highly sensitive polyclonal antibody (A0505), and a mean lower detection limit of approximately 0.025 µg kg⁻¹ for the ELISA method. nih.govresearchgate.netacs.org Functional antibodies for the detection of this compound were specifically prepared when the AOZ hapten structure was enlarged with 3-carboxybenzaldehyde and conjugated to carrier proteins. agriculturejournals.cz

Monoclonal Antibody Development

Monoclonal antibodies (mAbs) offer advantages such as high specificity and consistent quality compared to polyclonal antibodies. The development of mAbs against this compound involves immunizing laboratory animals, typically BALB/c mice, with a suitable immunogen. agriculturejournals.czresearchgate.net The spleen cells from immunized mice are then fused with myeloma cells to create hybridomas, which are capable of producing specific antibodies. agriculturejournals.czresearchgate.net

A common hapten used for generating monoclonal antibodies against this compound is 3-[(3-carboxyphenyl)methyleneamino]-2-oxazolidinone (CPAOZ). agriculturejournals.czresearchgate.netcreative-diagnostics.comresearchgate.net This hapten is conjugated to a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), to form an immunogen (e.g., CPAOZ-ed-HSA). agriculturejournals.czresearchgate.net Several monoclonal antibody clones have been developed, with some showing high sensitivity. For example, the monoclonal anti-2-NP-AOZ antibody, 5G12, was generated with a half-inhibitory concentration (IC50) of 0.2 ng/mL and exhibited cross-reactivity with other analogues of less than 8%. researchgate.netresearchgate.net Other clones, such as 3B8/2B9 and 2D11/A4, also demonstrated high responsiveness to this compound. agriculturejournals.cz

Immunoassays for Screening and Confirmatory Analysis

Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for the screening of this compound in complex matrices due to their high throughput, sensitivity, and cost-effectiveness. nih.govresearchgate.netresearchgate.netpsu.edu

Enzyme-Linked Immunosorbent Assay (ELISA) : The indirect competitive ELISA (ic-ELISA) is a common format for this compound detection. In this assay, free this compound in the sample competes with an enzyme-labeled this compound conjugate for binding sites on antibodies immobilized in microtiter plate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample, and the color intensity is measured photometrically. r-biopharm.com

Performance Characteristics :

Sensitivity : IC50 values for ic-ELISA methods for this compound have been reported in the range of 0.11 to 0.82 µg/L (or ng/mL). creative-diagnostics.comnih.gov Detection limits (LODs) typically range from 0.07 to 0.11 µg/L. creative-diagnostics.com For AOZ equivalents in tissue, IC50 values of 0.14 µg kg⁻¹ have been achieved with polyclonal antibodies, and LODs as low as 0.025 µg kg⁻¹ have been reported. nih.govresearchgate.net

Specificity : Immunoassays for this compound generally exhibit high specificity, with low cross-reactivity to other nitrofuran metabolites or parent drugs. agriculturejournals.czresearchgate.netnih.gov For example, the monoclonal antibody 5G12 showed less than 8% cross-reactivity with other analogues. researchgate.netresearchgate.net

Recovery and Precision : Acceptable recovery rates, often ranging from 81.1% to 118.5%, and coefficients of variation (CVs) below 10-12.5% are typically observed in spiked samples across various matrices like fish, shrimp, poultry, pork, and beef. researchgate.netcreative-diagnostics.comresearchgate.netnih.gov

Time-Resolved Fluoroimmunoassay (TR-FIA) and Fluorescence-Linked Immunosorbent Assay (FLISA) : These are other immunoassay formats that offer enhanced sensitivity. For instance, a TR-FIA method for this compound showed an IC50 of 0.56 µg/L and a detection limit of 0.07 µg/L. creative-diagnostics.com FLISA methods have also been developed with IC50 values as low as 0.09 ng/mL for 2-NP-AMOZ, demonstrating high sensitivity for nitrofuran metabolites. nih.gov

Immunoassays serve as effective screening tools, allowing for the rapid analysis of a large number of samples. Samples identified as positive by screening methods are then typically subjected to confirmatory analysis using more definitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govusda.govresearchgate.netpsu.edur-biopharm.com

Biosensor and Nanotechnology-Based Detection Systems

The integration of biosensors and nanotechnology offers promising avenues for rapid, sensitive, and multiplexed detection of this compound and other nitrofuran metabolites.

Multispot Nanoarrays for Multiplex Detection

Multispot nanoarrays leverage nanotechnology to enable the simultaneous detection of multiple analytes in a single assay. For nitrofuran metabolites, visualized microarray screen assays have been developed for the simultaneous detection of compounds like this compound, 2-NP-AHD, 2-NP-AMOZ, and 2-NP-SEM. medchemexpress.com These systems often utilize quantum dot nanobeads (QBs) as multicolor labels, functionalized with corresponding antibodies to each analyte. This allows for a multicolor immunochromatography assay platform, enabling rapid and simultaneous detection of multiple nitrofuran metabolites in aquatic products. researchgate.net

Immunochromatography Test Strips

Immunochromatography test strips, also known as lateral flow immunoassays (LFIA), provide a rapid, simple, and cost-effective solution for on-site screening of this compound. researchgate.netresearchgate.netbiorexfooddiagnostics.com These strips typically incorporate gold nanoparticles or quantum dots conjugated with antibodies specific to this compound. When a sample containing this compound is applied, it migrates along the strip, and a visible line appears if the analyte is present, indicating a positive result. researchgate.netresearchgate.net

Performance : Immunochromatography test strips for AOZ have been developed with visual cut-off levels as low as 10 µg/L. researchgate.net Advanced multicolor immunochromatography assays utilizing quantum dot nanobeads have achieved visual detection limits (cut-off values) for AOZ as low as 50 ng/mL, which are significantly lower than traditional colloidal gold test strips. researchgate.net These tests can provide results within 10 minutes, making them suitable for rapid, on-site screening in real samples while maintaining good stability and specificity. researchgate.net Multiplex immunochromatographic rapid test strips can also detect AOZ simultaneously with other nitrofuran metabolites like AMOZ, AHD, and SEM. biorexfooddiagnostics.com

Method Validation and Performance Characteristics

The validation of analytical methods for this compound in complex matrices is crucial to ensure their reliability and compliance with regulatory standards, such as those set by the European Union. Method validation typically assesses several key performance characteristics:

Linearity : Demonstrates that the assay response is directly proportional to the analyte concentration within a defined range. researchgate.netresearchgate.net

Matrix Effect : Evaluates the influence of co-extracted components from the sample matrix on the analytical signal. researchgate.net

Trueness (Accuracy) : Assessed through recovery experiments, where known concentrations of this compound are spiked into blank matrix samples and the percentage recovered is measured. Recovery rates for this compound detection methods generally fall within acceptable ranges (e.g., 81.1–118.5% for immunoassays, 88–112% for LC-MS/MS). uq.edu.aucreative-diagnostics.comresearchgate.netnih.gov

Precision : Measures the reproducibility of results under defined conditions, typically expressed as coefficients of variation (CVs). Both intra-assay (within-run) and inter-assay (between-run) precision are evaluated. CVs for this compound detection methods are often below 10-12.5% for immunoassays and 2-4% for LC-MS/MS. uq.edu.aucreative-diagnostics.comresearchgate.netpsu.edunih.gov

Selectivity/Specificity : Ensures that the method can accurately detect this compound without interference from other compounds in the matrix. agriculturejournals.czresearchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For LC-MS/MS methods, LODs for this compound (or AOZ equivalents) can be as low as 0.2 µg/L (or 0.15 µg/kg), with LOQs around 0.6 µg/L (or 0.2 µg/kg). uq.edu.auresearchgate.netresearchgate.net ELISA methods have reported LODs in the range of 0.07 to 0.11 µg/L. creative-diagnostics.com

Detection Capability (CCβ) : For banned substances, CCβ is the smallest content of the analyte that may be detected in a sample with an error probability of β. This is particularly relevant for screening methods to ensure they meet regulatory minimum required performance limits (MRPLs), such as the 1 µg/kg MRPL for AOZ in the EU. portal.gov.bdresearchgate.netpsu.edu CCβ values for AOZ in various matrices have been determined to be ≤1.0 µg/kg, with some methods achieving CCβ as low as 0.4 µg/kg. researchgate.netpsu.edu

The stability of this compound and its related metabolites in samples is also a critical aspect of method validation. Studies have shown that nitrofuran metabolites, including AOZ, are largely resistant to conventional cooking techniques and remain stable during storage at -20°C for several months. portal.gov.bdcreative-diagnostics.com

Table 1: Performance Characteristics of Immunoassays for this compound/AOZ

| Immunoassay Type | Analyte (as equivalent) | IC50 (µg/L or ng/mL) | LOD (µg/L or µg/kg) | Recovery (%) | CV (%) | Matrix | Source |

| ic-ELISA | AOZ | 0.14 µg/kg | 0.025 µg/kg | - | - | Cultured fish | nih.govresearchgate.net |

| ic-ELISA | NPAOZ | 0.82 µg/L | 0.11 µg/L | 82.3-112.8 | 3.5-12.5 | Animal tissue | creative-diagnostics.com |

| TR-FIA | NPAOZ | 0.56 µg/L | 0.07 µg/L | 87.2-117.4 | 3.6-8.5 | Animal tissue | creative-diagnostics.com |

| ic-ELISA | 2-NP-AMOZ | 0.11 ng/mL | - | 81.1-105.3 | 4.7-9.8 | Edible animal tissue | nih.gov |

| FLISA | 2-NP-AMOZ | 0.09 ng/mL | - | 81.1-105.3 | 4.7-9.8 | Edible animal tissue | nih.gov |

| ic-ELISA | AOZ | - | ≤0.3 µg/kg | - | 10.18-14.48 (intra) | Liver, eggs, honey | psu.edu |

| ELISA | AOZ | - | 0.1 µg/kg | - | 18.8 (intra), 38.2 (inter) | Prawn | researchgate.net |

| ic-ELISA | This compound | 0.2 ng/mL | 0.06 ng/mL | 86.2-118.5 | 4.3-9.4 | Catfish | researchgate.net |

Table 2: Performance Characteristics of LC-MS/MS Methods for Nitrofuran Metabolites (including this compound)

| Analyte (as equivalent) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Recovery (%) | RSD (%) | Matrix | Source |

| AOZ | 0.2 µg/L | 0.6 µg/L | - | - | Fish | researchgate.net |

| AOZ | 0.5 µg/kg | 1.5 µg/kg | 88-112 | 2-4 | Aquatic products | uq.edu.au |

| AOZ | 0.15 µg/kg | 0.2 µg/kg | - | - | Whole fresh egg | researchgate.net |

Sensitivity and Detection Limits (LOD/LOQ)

Sensitivity, characterized by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), is a crucial parameter for analytical methods targeting this compound, especially given the low Minimum Required Performance Limits (MRPLs) set by regulatory bodies. Various studies have reported LOD and LOQ values for this compound in different matrices, primarily utilizing LC-MS/MS.

For instance, in a study analyzing nitrofuran metabolites in soft-shell turtle powder, the decision limit (CCα) and detection capability (CCβ) for this compound were found to be 0.18–0.30 µg/kg and 0.30–0.34 µg/kg, respectively nih.gov. Another LC-MS/MS method for nitrofuran metabolites in shrimp, chicken, and chicken liver reported LODs for this compound ranging from 0.05 to 0.07 ng/g, with LOQs consistently below 0.25 ng/g shopshimadzu.com. In fish samples, a UPLC-DAD method achieved an LOD of 0.27 µg/kg and an LOQ of 0.90 µg/kg for this compound nih.gov. Immunoassay techniques also demonstrate good sensitivity; an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) reported a detection limit of 0.11 µg/L for AOZ (detected as this compound), while a time-resolved fluoroimmunoassay (TR-FIA) achieved an even lower detection limit of 0.07 µg/L creative-diagnostics.com. These values are generally well below the 1 µg/kg MRPL set by the European Union for nitrofuran metabolites shopshimadzu.comuq.edu.aunih.gov.

Table 1: Reported Sensitivity and Detection Limits for this compound

| Method | Matrix | LOD (µg/kg or ng/g) | LOQ (µg/kg or ng/g) | CCα (µg/kg) | CCβ (µg/kg) | Source |

| LC-MS/MS | Soft-shell turtle powder | N/A | N/A | 0.18–0.30 | 0.30–0.34 | nih.gov |

| LC-MS/MS | Shrimp, Chicken, Chicken Liver | 0.05–0.07 ng/g | < 0.25 ng/g | N/A | N/A | shopshimadzu.com |

| UPLC-DAD | Fish | 0.27 µg/kg | 0.90 µg/kg | N/A | N/A | nih.gov |

| ic-ELISA | Animal Tissues | 0.11 µg/L (detection limit) | N/A | N/A | N/A | creative-diagnostics.com |

| TR-FIA | Animal Tissues | 0.07 µg/L (detection limit) | N/A | N/A | N/A | creative-diagnostics.com |

| LC-MS/MS | Eggs (for AOZ) | N/A | N/A | 0.70 µg/kg | 0.77 µg/kg | vetdergikafkas.org |

| LC-MS/MS | Shrimp (general NFMs) | N/A | N/A | 0.08–0.36 | 0.12–0.61 | vliz.be |

Specificity and Selectivity

Specificity and selectivity are critical to ensure that the detected signal corresponds uniquely to this compound and is not influenced by other compounds in the complex matrix. In analytical methods, these parameters are typically evaluated by analyzing blank matrix samples and comparing peak shapes in standards and samples to identify potential interferences macvetrev.mkuib.no.

For LC-MS/MS methods, the derivatization of AOZ with 2-nitrobenzaldehyde (2-NBA) to form this compound is a key step that enhances specificity. This derivatization creates a stable compound that can be reliably detected by mass spectrometry, distinguishing it from other matrix components fda.gov. The use of multiple reaction monitoring (MRM) transitions in LC-MS/MS further contributes to high specificity by monitoring specific precursor-to-product ion transitions unique to this compound waters.comsciex.com. Studies evaluating specificity often confirm that no significant peaks with a signal-to-noise (S/N) ratio of 3 or more, or chromatographic interferences, are observed at the retention times of the targeted nitrofuran metabolites in blank matrix samples macvetrev.mkuib.no. This rigorous evaluation ensures that the method is selective enough to accurately quantify this compound in challenging biological matrices.

Accuracy and Precision (Recovery, Coefficient of Variation)

Accuracy and precision are fundamental measures of an analytical method's reliability. Accuracy is often expressed as recovery, while precision is typically quantified by the coefficient of variation (CV) or relative standard deviation (RSD). For this compound, these parameters are evaluated through spiking experiments at various concentration levels in relevant matrices.

Reported interday mean recovery for this compound in soft-shell turtle powder ranged from 85.2% to 108.1% nih.gov. In animal tissues, ic-ELISA and TR-FIA methods demonstrated recoveries for AOZ (as this compound) between 82.3% and 112.8% with CVs of 3.5-12.5% for ic-ELISA, and 87.2-117.4% with CVs of 3.6-8.5% for TR-FIA creative-diagnostics.com. An LC-MS/MS method applied to shrimp, chicken, and chicken liver showed process recoveries between 70.2% and 131.9% at a spiking level of 0.5 ng/g shopshimadzu.com. For fish samples, the average recovery for nitrofuran metabolites, including this compound, ranged from 89.8% to 101.9%, with RSD values below 6.5% nih.gov. Similarly, for AOZ residues in eggs, LC-MS/MS validation showed recovery values between 88% and 97.9%, with a repeatability (CV) of 3-4.3% vetdergikafkas.org. These results generally fall within acceptable ranges for residue analysis, often set at ±15% for accuracy and appropriate RSDs for precision nih.gov.

Table 2: Reported Accuracy and Precision for this compound

| Method | Matrix | Concentration Range (µg/kg or ng/g) | Recovery (%) | CV/RSD (%) | Source |

| LC-MS/MS | Soft-shell turtle powder | 0.5, 1.0, 2.0, 10.0 µg/kg | 85.2–108.1 (interday mean) | N/A | nih.gov |

| ic-ELISA | Animal Tissues | 0.2–5 µg/kg (AOZ) | 82.3–112.8 | 3.5–12.5 | creative-diagnostics.com |

| TR-FIA | Animal Tissues | 0.2–5 µg/kg (AOZ) | 87.2–117.4 | 3.6–8.5 | creative-diagnostics.com |

| LC-MS/MS | Shrimp, Chicken, Chicken Liver | 0.5 ng/g | 70.2–131.9 (process recovery) | N/A | shopshimadzu.com |

| UPLC-DAD | Fish | 1, 5, 10 µg/kg | 89.8–101.9 (average) | < 6.5 (average) | nih.gov |

| LC-MS/MS | Eggs (for AOZ) | 0.5, 1.0, 1.5 µg/kg | 88–97.9 | 3–4.3 | vetdergikafkas.org |

Robustness and Inter-laboratory Comparisons

Robustness refers to an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. While specific robustness studies for this compound are often embedded within broader method validation reports, the consistent performance across different matrices and laboratories indirectly demonstrates robustness.

Inter-laboratory comparisons (ILCs) and proficiency testing are crucial for assessing the performance of analytical methods across different laboratories and ensuring consistency and comparability of results researchgate.neteuropa.euhn-metrology.comnih.gov. Although direct ILC data specifically for this compound was not detailed in the search results, the broader context of nitrofuran metabolite detection indicates participation in such schemes. For example, methods for nitrofuran metabolites are often validated against the European criteria of Commission Decision 2002/657/CE, which implicitly requires a degree of robustness and comparability vetdergikafkas.orgresearchgate.netresearchgate.net. Participation in schemes like the Food Analysis Performance Assessment Scheme (FAPAS) for nitrofuran metabolites in prawns, where laboratories' results are compared to assigned values, serves as a form of inter-laboratory comparison and demonstrates method reliability macvetrev.mk. Such exercises help identify potential issues in method performance and ensure that analytical results are consistent and trustworthy across different testing facilities.

Compliance with Regulatory Guidelines (e.g., EU Regulations)

The detection of this compound is primarily driven by strict regulatory guidelines, particularly within the European Union. The EU banned the use of nitrofuran antibiotics, including furazolidone (B1674277), in food-producing animals in 1995 due to their carcinogenic and mutagenic properties shopshimadzu.comuq.edu.au. To enforce this ban and monitor for illegal use, the EU established Minimum Required Performance Limits (MRPLs) for nitrofuran metabolites, including AOZ, at 1 µg/kg in animal products shopshimadzu.comuq.edu.aunih.gov.

Analytical methods used for official controls of this compound and other nitrofuran metabolites must be fully validated according to specific EU criteria, notably Commission Decision 2002/657/EC uq.edu.auvetdergikafkas.orgvliz.beresearchgate.netresearchgate.net. This decision sets out performance criteria for analytical methods for residues of veterinary medicinal products in foodstuffs of animal origin, covering aspects such as LOD, LOQ, accuracy, precision, specificity, and decision limits (CCα) and detection capabilities (CCβ) vetdergikafkas.orgvliz.beresearchgate.netresearchgate.net. The validated methods are expected to achieve detection capabilities well below the 1 µg/kg MRPL, ensuring that even low levels of residues indicative of illegal use can be reliably identified shopshimadzu.comnih.govvliz.be. The continuous monitoring and stringent regulatory framework underscore the importance of robust and sensitive analytical methods for this compound in maintaining food safety.

Emerging Research and Future Directions for 2 Np Aoz Studies

Development of Novel Analytical Methods with Enhanced Sensitivity and Throughput

The detection of 2-NP-AOZ, the derivatized form of the tissue-bound furazolidone (B1674277) metabolite 3-amino-2-oxazolidinone (B196048) (AOZ), is critical for monitoring the illegal use of furazolidone in food-producing animals. Recent advancements in analytical chemistry have led to the development of novel methods that offer significant improvements in sensitivity, speed, and efficiency over traditional techniques.

A notable innovation is the development of multicolor immunochromatography assays. These methods utilize quantum dot nanobeads with distinct emission colors, each functionalized with antibodies corresponding to different nitrofuran metabolites, including AOZ. This allows for the simultaneous, rapid, and highly sensitive on-site detection of multiple residues in aquatic products. The visual detection limits of these multicolor assays for AOZ are significantly lower than those of conventional colloidal gold test strips, demonstrating a substantial increase in sensitivity.

Furthermore, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been optimized to reduce analysis time and improve detection limits. cabidigitallibrary.org By employing efficient sample preparation techniques like liquid-liquid extraction, researchers have achieved significantly lower limits of detection (LOD) for AOZ, reaching as low as 0.03 ppb in some applications. cabidigitallibrary.orgsciopen.com Additionally, novel ELISA formats, such as sandwich immunoassays, have been developed that demonstrate a 25-fold improvement in sensitivity compared to traditional competitive ELISA methods. medchemexpress.com These advanced methods often incorporate novel derivatizing agents and signal amplification strategies to achieve picogram per milliliter (pg/mL) detection limits. medchemexpress.com

Table 1: Comparison of Novel Analytical Methods for AOZ/2-NP-AOZ Detection

| Method | Key Features | Limit of Detection (LOD) | Throughput |

| Multicolor Immunochromatography | Simultaneous detection of multiple metabolites, rapid on-site screening. | Lower than traditional colloidal gold strips. | High |

| Optimized UHPLC-MS/MS | Reduced analysis time, high sensitivity and specificity. | As low as 0.03 ppb. sciopen.com | Moderate to High |

| Sandwich ELISA | Significantly improved sensitivity over competitive ELISA. | As low as 0.8 pg/mL. medchemexpress.com | High |

| Apta-Chromogenic Detection | Utilizes DNA aptamers and gold nanoparticles for colorimetric detection. | 0.03 ppb. sciopen.com | High |

Investigation of this compound in Alternative Biological Matrices and Environmental Samples

Research has expanded beyond conventional food matrices like fish and poultry to investigate the presence of AOZ in a wider range of biological and environmental samples. This broader scope is essential for a comprehensive understanding of the distribution and persistence of furazolidone residues.

Studies have successfully detected AOZ in various aquatic products, including prawns and soft-shell turtle powder, which are consumed as health food supplements in some regions. researchgate.netgoogle.com The detection of these residues in such products highlights a potential route of human exposure. Furthermore, the analysis of fish feeds has revealed the presence of AOZ, indicating that contaminated feed can be a source of nitrofuran residues in aquaculture. researchgate.net

While the detection of the parent compound, furazolidone, has been reported in water samples, specific data on the presence of its metabolite AOZ and the derivative this compound in environmental compartments like soil and water remain limited. nih.gov The development of highly sensitive analytical methods is crucial for enabling the detection of trace levels of these metabolites in complex environmental matrices, which is a necessary step to assess the environmental fate and potential ecological impact of furazolidone use.

Advanced Mechanistic Studies on AOZ Formation and Binding in Vivo

Understanding the in vivo formation of AOZ and its subsequent binding to macromolecules is key to comprehending its persistence and toxicological profile. Furazolidone undergoes rapid metabolism in the body, with the initial step involving the reduction of the nitro group. nih.gov This biotransformation leads to the formation of metabolites containing the 3-amino-2-oxazolidinone (AOZ) side-chain, which can then covalently bind to proteins. nih.gov

Advanced studies have focused on elucidating the specific metabolic pathways. Research indicates that furazolidone is pharmacologically activated through type I nitroreduction, forming open-chain nitriles that are precursors to AOZ. nih.gov The formation of a nitro-anion radical has been observed in various cell lines, suggesting a common initial step in the metabolic activation. nih.gov It has been demonstrated that the metabolism of furazolidone is necessary for it to exert its inhibitory effects on mitochondrial monoamine oxidase (MAO), and that AOZ itself is the metabolite responsible for this reversible inhibition. nih.gov

The covalent binding of AOZ to cellular proteins is a critical aspect of its toxicology, as these protein adducts are stable and can persist in tissues for extended periods. This protein-bound nature is the reason why AOZ is a reliable marker for monitoring illegal furazolidone use. While the general mechanism involves the reaction of activated AOZ with proteins, the precise identification of the specific protein targets and the exact nature of the chemical bonds formed are areas of ongoing research. Elucidating these details will provide a more complete picture of the long-term consequences of furazolidone exposure.

Exploration of Structure-Activity Relationships for Potential Therapeutic or Diagnostic Applications of Related Compounds

The oxazolidinone ring, a core component of AOZ, is a privileged scaffold in medicinal chemistry, most notably found in the linezolid (B1675486) class of antibiotics. The structure-activity relationship (SAR) of oxazolidinones has been extensively studied to develop new antibacterial agents. These studies have revealed that modifications to the oxazolidinone core can significantly impact antibacterial potency and spectrum.

Beyond therapeutic applications, there is growing interest in leveraging the unique chemical properties of oxazolidinones and related nitrophenyl compounds for diagnostic purposes. An emerging area of research is the development of fluorescent probes based on the oxazolidinone scaffold for bacterial imaging. nih.gov By conjugating a fluorophore to an azide-functionalized oxazolidinone, researchers have created probes that can selectively label and visualize Gram-positive bacteria in real-time using confocal microscopy. nih.gov This technology holds promise for the rapid detection and identification of bacterial infections.

Another innovative diagnostic application involves the use of radiolabeled oxazolidinones for positron emission tomography (PET) imaging. nih.gov Scientists have successfully synthesized 18F-labeled oxazolidinone antibiotics, such as [¹⁸F]sutezolid, and demonstrated their potential as PET tracers for visualizing the distribution of the antibiotic within the body, particularly in the context of infections like tuberculosis. This approach could enable personalized dosing strategies and improve treatment outcomes. The nitrophenyl group present in this compound also offers potential for the development of diagnostic probes, as nitrophenyl derivatives are being explored as markers and in fluorescent sensing applications. nih.gov

Table 2: Potential Applications of Compounds Related to this compound

| Compound Class | Application | Mechanism/Principle |

| Oxazolidinone Analogues | Therapeutic (Antibacterial) | Inhibition of bacterial protein synthesis. |

| Fluorescently Labeled Oxazolidinones | Diagnostic (Bacterial Imaging) | Selective binding to bacterial ribosomes allows for fluorescent labeling and visualization of bacteria. nih.gov |

| Radiolabeled Oxazolidinones | Diagnostic (PET Imaging) | Radioactive isotope allows for non-invasive imaging of drug distribution in the body. nih.gov |

| Nitrophenyl Derivatives | Diagnostic (Probes/Markers) | Potential for use in fluorescence-based sensing and as diagnostic markers. nih.gov |

Q & A

Q. How can researchers adapt this compound ELISA protocols for high-throughput screening without compromising accuracy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。